

Technical Support Center: Ro 31-9790 In Vivo Dosage Determination

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Compound of Interest		
Compound Name:	Ro 31-9790	
Cat. No.:	B15574629	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dosage of **Ro 31-9790**, a broad-spectrum matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Ro 31-9790 and what is its primary mechanism of action?

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] [4] It is a hydroxamate-based competitive antagonist that targets a range of MMPs, including collagenases, gelatinases, and stromelysins (MMP-1, -2, -3, -8, -9, -14, and -17).[5][6] By inhibiting these enzymes, **Ro 31-9790** can modulate cellular processes such as migration, proliferation, and angiogenesis, which are dependent on the degradation of the extracellular matrix.[1][7] Additionally, **Ro 31-9790** is known to inhibit ADAM17 (TACE), an enzyme responsible for the shedding of L-selectin from the surface of leukocytes.[5][8][9]

Q2: What is a recommended starting point for a dose-response study with **Ro 31-9790**?

A starting point for a dose-response study depends heavily on the animal model, the target tissue, and the route of administration. Based on published preclinical studies, the following can be considered:

• For local administration (e.g., intravitreal injection) in a rat model of retinopathy: A preliminary dose-response experiment has been conducted with concentrations ranging from 0.03

Troubleshooting & Optimization





mg/mL to 30.0 mg/mL, with a 150 μg dose showing significant efficacy.[1][2]

For systemic administration (e.g., intraperitoneal injection) in mice: Doses of at least 100 mg/kg have been used to achieve plasma concentrations sufficient to inhibit L-selectin shedding.[5][8] In a rat model of sciatic nerve injury, daily intraperitoneal injections of 1 mg of Ro 31-9790 were effective.[4]

It is crucial to conduct a pilot study with a wide range of doses to determine the optimal concentration for your specific experimental conditions.

Q3: What are the common routes of administration for **Ro 31-9790** in vivo?

Commonly used routes of administration in preclinical studies include:

- Intravitreal injection: For ophthalmic models.[1][2][3]
- Intraperitoneal injection: For systemic effects.[4][5][8]
- Oral gavage: While **Ro 31-9790** has low oral bioavailability (3-7% in rats), it has been used in some animal models of arthritis.[10]

The choice of administration route should be guided by the experimental model and the desired pharmacokinetic profile.[11]

Q4: How should I prepare **Ro 31-9790** for in vivo administration?

The vehicle used for dissolving **Ro 31-9790** will depend on the administration route:

- For intravitreal injection: A common vehicle is a solution of 0.2% carboxymethylcellulose (CMC) and 0.01% Tween 20 in saline.[1][2]
- For intraperitoneal injection: Suspensions can be prepared in vehicles like gelofusine.[5]
- For in vitro studies (and potentially for initial in vivo formulation testing): **Ro 31-9790** is often dissolved in dimethyl sulfoxide (DMSO) or ethanol.[5][12][13] When using organic solvents for in vivo preparations, it is critical to ensure the final concentration of the solvent is low and non-toxic to the animal.



Q5: What are the known pharmacokinetic properties of Ro 31-9790?

Key pharmacokinetic parameters to consider are:

- Oral Bioavailability: Low, reported as 3-7% in rats and 18% in marmosets.[10]
- Half-life: In vivo studies in mice suggest a relatively short duration of action, with plasma levels becoming suboptimal 120 minutes after a single intraperitoneal injection.[5][8] This may necessitate frequent dosing for sustained inhibition.

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Lack of Efficacy	- Suboptimal dosage- Inappropriate route of administration- Poor bioavailability- Rapid clearance	- Perform a thorough dose- response study Consider a different administration route that ensures better target tissue exposure For systemic administration, consider more frequent dosing based on its short half-life Analyze plasma or tissue concentrations of Ro 31-9790 to confirm exposure.
Observed Toxicity or Adverse Events	- High dosage- Vehicle toxicity- Off-target effects	- Reduce the dosage Include a vehicle-only control group to assess the toxicity of the formulation Monitor animals closely for any signs of distress. A previous study noted an undesirable histopathological event that halted clinical progression.[10]
Variability in Results	- Inconsistent drug preparation- Inconsistent administration technique- Animal-to-animal variation	- Ensure consistent and thorough mixing of the Ro 31-9790 formulation before each administration Standardize the administration procedure (e.g., injection volume, speed, and location) Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Dose-Response of Ro 31-9790 on Retinal Neovascularization in a Rat Model



Concentration (mg/mL)	Neovascular Area (mm²)
Vehicle	2.17
0.03	1.90
0.3	1.63
3.0	1.00
30.0	0.50

Data from a preliminary dose-response experiment.[1][2]

Table 2: In Vitro Inhibitory Activity of Ro 31-9790 (IC50 values)

MMP Target	IC50 (nM)
MMP-1	10
MMP-2	8
MMP-3	700
MMP-14 (MT1-MMP)	1.9

Source:[6]

Experimental Protocols

Protocol 1: Intravitreal Injection in a Rat Model of Oxygen-Induced Retinopathy

- Preparation of Ro 31-9790 Solution:
 - Dissolve Ro 31-9790 in a vehicle consisting of 0.2% carboxymethylcellulose (CMC) and 0.01% Tween 20 in sterile saline to achieve the desired final concentration (e.g., 30 mg/mL to deliver a 150 μg dose in 5 μL).[1][2]
 - Ensure the solution is homogenous by vortexing or sonication.



• Animal Preparation:

- Anesthetize the rat pup according to approved institutional animal care and use committee (IACUC) protocols.
- Apply a topical anesthetic to the eye.
- Injection Procedure:
 - Using a 32-gauge needle attached to a microsyringe, carefully puncture the globe posterior to the limbus.
 - Slowly inject 5 μL of the Ro 31-9790 solution into the vitreous humor.[1][2]
 - Withdraw the needle carefully.
 - Apply a topical antibiotic to the eye to prevent infection.

Protocol 2: Intraperitoneal Administration in a Mouse Model

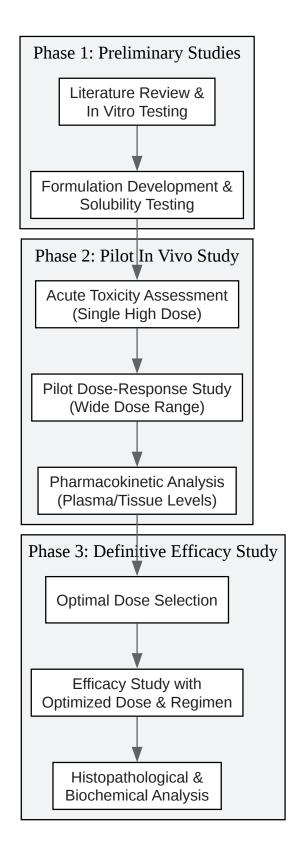
- Preparation of Ro 31-9790 Suspension:
 - Prepare a suspension of Ro 31-9790 in a suitable vehicle such as gelofusine.[5] The
 concentration should be calculated to deliver the desired dose (e.g., 100 mg/kg) in an
 appropriate injection volume (e.g., 100-200 μL).
 - Ensure the suspension is uniform by vigorous shaking or vortexing immediately before injection.
- Animal Handling:
 - Properly restrain the mouse.
- Injection Procedure:
 - Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.



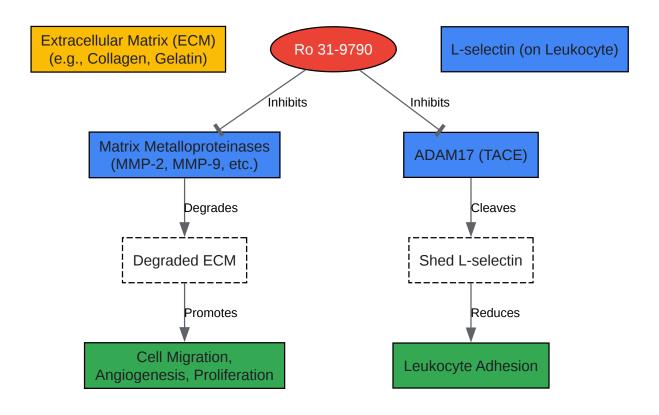
- Inject the **Ro 31-9790** suspension into the peritoneal cavity.
- Post-injection Monitoring:
 - Monitor the animal for any signs of distress.
 - For studies requiring sustained inhibition, repeat injections at appropriate intervals (e.g., every 2-4 hours) based on the short in vivo half-life of the compound.[5][8]

Visualizations









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